An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-(4-Nitrophenyl)-4-phenylthiazole
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-(4-Nitrophenyl)-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(4-nitrophenyl)-4-phenylthiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By elucidating the correlation between the molecular structure and its spectral signatures, this guide serves as a practical reference for the unambiguous identification and characterization of 2-(4-nitrophenyl)-4-phenylthiazole.
Introduction: The Significance of 2-(4-Nitrophenyl)-4-phenylthiazole
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(4-nitrophenyl)-4-phenylthiazole, incorporates key pharmacophores: a thiazole ring, a phenyl group, and a nitrophenyl moiety. The electron-withdrawing nature of the nitro group and the aromatic systems contribute to its unique electronic and structural properties, making it a valuable scaffold in drug discovery and a subject of interest for synthetic and medicinal chemists.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity, purity, and structure of synthesized compounds. This guide will systematically dissect the expected spectroscopic data for 2-(4-nitrophenyl)-4-phenylthiazole, providing a detailed rationale for the interpretation of each spectral feature.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is essential for predicting and interpreting spectroscopic data. The structure of 2-(4-nitrophenyl)-4-phenylthiazole is presented below, highlighting the key functional groups that give rise to characteristic spectral signals.
Figure 2. Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The spectrum of 2-(4-nitrophenyl)-4-phenylthiazole will show distinct signals for each unique carbon atom.
Expected Chemical Shifts (δ):
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Thiazole C-2 | 165 - 175 | This carbon is attached to two heteroatoms (N and S) and a nitrophenyl group, leading to significant deshielding. |
| Thiazole C-4 | 150 - 160 | This carbon is part of a double bond and is attached to a phenyl group and a sulfur atom. |
| Thiazole C-5 | 115 - 125 | This carbon is part of a double bond and is adjacent to the sulfur atom. |
| Phenyl C-ipso | 130 - 140 | The carbon of the phenyl ring directly attached to the thiazole ring. |
| Phenyl C-ortho, C-meta, C-para | 125 - 130 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |
| Nitrophenyl C-ipso | 140 - 150 | The carbon of the nitrophenyl ring directly attached to the thiazole ring is deshielded by the thiazole. |
| Nitrophenyl C-ortho, C-meta | 120 - 130 | Aromatic carbons of the nitrophenyl ring. |
| Nitrophenyl C-para | 145 - 155 | The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. [1][2][3] |
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N (Thiazole) | 1600 - 1650 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N-O (Nitro) | 1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric) | Stretching |
| C-S (Thiazole) | 600 - 800 | Stretching |
The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum of this compound. [4][5] Experimental Protocol for FT-IR Spectroscopy:
Figure 3. General workflow for FT-IR analysis.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(4-nitrophenyl)-4-phenylthiazole (C₁₅H₁₀N₂O₂S), the expected molecular weight is approximately 282.32 g/mol . Expected Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. Key expected fragments include:
-
Loss of NO₂: A prominent fragment resulting from the cleavage of the nitro group.
-
Loss of the nitrophenyl group: Cleavage of the bond between the thiazole ring and the nitrophenyl group.
-
Loss of the phenyl group: Cleavage of the bond between the thiazole ring and the phenyl group.
-
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions. [6][7] The mass spectrum will show a prominent molecular ion peak at m/z 282, confirming the molecular weight of the compound. The relative abundances of the fragment ions will provide further structural information.
Experimental Protocol for Mass Spectrometry (GC-MS):
Figure 4. Workflow for GC-MS analysis.
Conclusion: A Unified Spectroscopic Picture
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(4-nitrophenyl)-4-phenylthiazole. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of the compound. This in-depth guide serves as a valuable resource for researchers by providing a clear and detailed interpretation of the expected spectroscopic data, thereby facilitating the efficient and accurate analysis of this important heterocyclic molecule.
References
-
National Institute of Standards and Technology. 2-Amino-4-(4-nitrophenyl)thiazole. NIST Chemistry WebBook. [Link]
-
PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. [Link]
-
National Center for Biotechnology Information. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
-
ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. [Link]
-
ScienceDirect. FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. [Link]
-
Beilstein Journals. Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-halobenzaldehyde N-arylhydrazones. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
-
SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. [Link]
-
National Institute for Research and Development of Isotopic and Molecular Technologies. ELECTRON IONISATION MASS SPECTRA OF SOME 5(2PHENYLTHIAZOL4YL)3MERCAPTOT[4][6][8]RIAZOLE AND 5(2PHENYL4METHYLTHIAZOL5YL)3MERCAPTO [4][6][8]TRIAZOLE DERIVATIVES. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some Thiazole Compounds by Microwave Method. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
-
ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]
-
ResearchGate. FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]
-
PubChem. 4-Phenylthiazole. [Link]
-
PubMed. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. [Link]
-
SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
SpectraBase. 2-Nitro-4-phenylphenol - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Nitrophenol(100-02-7) 13C NMR spectrum [chemicalbook.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itim-cj.ro [itim-cj.ro]
- 8. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
